molecular formula C15H16O3 B5764214 3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

3,4-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B5764214
M. Wt: 244.28 g/mol
InChI Key: XTCPLNYSELTQER-UHFFFAOYSA-N
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Description

3,4-Dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one (C₂₀H₁₈O₃, molecular weight 306.36 g/mol) is a coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 3 and 4 and a 2-methylprop-2-en-1-yloxy group at position 7 . The compound is also referred to as 3,4-dimethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one, highlighting the stereochemistry of the allyloxy substituent . Its structure includes a planar chromen ring system, with substituents influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name

3,4-dimethyl-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-9(2)8-17-12-5-6-13-10(3)11(4)15(16)18-14(13)7-12/h5-7H,1,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCPLNYSELTQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound, also known as a chromenone, exhibits potential therapeutic effects in various fields such as oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C17H18O5\text{C}_{17}\text{H}_{18}\text{O}_5

Its IUPAC name is 3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoic acid. The presence of the chromenone core is critical for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.
  • Antimicrobial Effects : It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Antitumor Activity : Studies have demonstrated that it inhibits the growth of tumor cell lines, suggesting its role as an anticancer agent.

Antioxidant Activity

Research indicates that coumarin derivatives possess strong antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits growth inhibition against several microbial strains. For instance:

  • Staphylococcus epidermidis : Minimum inhibitory concentration (MIC) was found to be 1000 μg/mL .

This suggests potential applications in developing new antimicrobial agents.

Antitumor Activity

The compound has been evaluated for its antitumor properties using the MTT assay against various cancer cell lines. Notably:

  • It showed significant growth inhibition in tested tumor cell lines, emphasizing its potential as an anticancer therapeutic agent .

Case Studies

StudyObjectiveFindings
Study on Antitumor Activity Evaluate the growth inhibitory effects on tumor cell linesDemonstrated significant growth inhibition with IC50 values indicating potent activity .
Antimicrobial Study Assess effectiveness against microbial strainsExhibited MIC values suggesting strong antimicrobial properties against Staphylococcus epidermidis .

Comparison with Similar Compounds

Coumarin derivatives with substitutions at the 7-position exhibit diverse physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogues from

describes coumarins substituted at position 7 with 5-phenyl-1,3,4-thiadiazol-2-yloxy groups. Key examples include:

  • 4-Methyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one (7a) : White powder, m.p. 124–125°C, molecular formula C₁₈H₁₂N₂O₃S .
  • 6-Chloro-3,4-dimethyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one (7c) : White powder, m.p. 171–173°C, molecular formula C₂₀H₁₅ClN₂O₃S .

Comparison :

  • The thiadiazole substituent in 7a–7k introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with enzyme active sites (e.g., monoamine oxidase inhibition) compared to the aliphatic allyloxy group in the target compound .
Piperidine-Substituted Coumarins ( and )

and highlight coumarins with piperidine-based substituents at position 7:

  • 3,4-Dimethyl-7-((1-methylpiperidin-4-yl)oxy)-2H-chromen-2-one (4a-m) : Features a piperidine ring, enabling basicity and protonation at physiological pH, which may enhance blood-brain barrier penetration .
  • (±)-3,4-Dimethyl-7-[(N-(4-fluorobenzyl)piperidin-3-yl)methoxy]-2H-chromen-2-one (5e) : Incorporates a fluorinated benzyl group, increasing lipophilicity and affinity for hydrophobic enzyme pockets .

Comparison :

  • Piperidine derivatives (e.g., 4a-m) exhibit higher basicity compared to the allyloxy-substituted target compound, influencing solubility and target engagement (e.g., dual acetylcholinesterase and MAO-B inhibition) .
  • Fluorinated analogs (e.g., 5e) demonstrate enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
Chromen-4-one Derivatives ()

describes 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) , which features a toluene ring and propoxy group:

  • Key Features : Planar chromen ring with intramolecular C–H···O contacts and π-π stacking interactions .
  • Comparison : The toluene substituent in compound I introduces steric bulk, reducing conformational flexibility compared to the allyloxy group in the target compound. This difference may impact crystal packing and bioavailability .
Substituent Effects on Physical Properties
Compound Substituent at Position 7 Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
Target Compound 2-Methylprop-2-en-1-yloxy 306.36 Not reported Allyloxy group with E-stereochemistry
7a () 5-Phenyl-1,3,4-thiadiazol-2-yloxy 336.37 124–125 Thiadiazole ring
7c () 5-Phenyl-1,3,4-thiadiazol-2-yloxy + Cl 398.86 171–173 Chloro substituent
5e () N-(4-Fluorobenzyl)piperidin-3-ylmethoxy 443.91 Not reported Fluorinated benzyl group
Compound I () 2-Methylpropoxy + toluene 324.38 Not reported Toluene ring

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